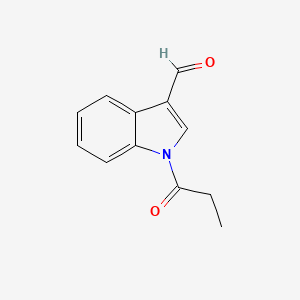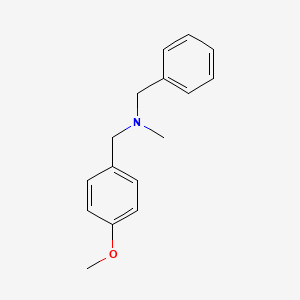![molecular formula C17H22N4O2 B5885321 2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)
2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, commonly known as EPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications.
作用机制
The mechanism of action of EPP is not fully understood. However, it has been proposed that EPP exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. EPP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to improve cognitive function. EPP has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation, which is thought to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
EPP has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit significant antioxidant activity, which is thought to contribute to its potential therapeutic effects in neurodegenerative diseases. EPP has also been shown to exhibit antitumor activity, which is thought to be mediated by its ability to induce apoptosis in cancer cells. Additionally, EPP has been shown to exhibit anti-inflammatory activity, which is thought to contribute to its potential therapeutic effects in various inflammatory diseases.
实验室实验的优点和局限性
EPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. EPP is also stable and can be stored for extended periods without significant degradation. However, EPP has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are not fully understood. Additionally, EPP has not been extensively studied in clinical trials, and its safety profile is not well established.
未来方向
There are several future directions for research on EPP. One potential area of research is the development of EPP-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential area of research is the development of EPP-based anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of EPP and its potential pharmacological effects.
合成方法
The synthesis of EPP involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromoacetate in the presence of potassium carbonate to yield 2-ethoxy-4-methoxyphenylacetic acid. The second step involves the conversion of 2-ethoxy-4-methoxyphenylacetic acid to 2-ethoxy-4-hydroxyphenylacetic acid through a series of reactions that involve the use of sodium hydroxide, hydrochloric acid, and sodium nitrite. The third step involves the reaction of 2-ethoxy-4-hydroxyphenylacetic acid with 4-(2-pyrimidinyl)-1-piperazinecarboxaldehyde in the presence of sodium cyanoborohydride to yield EPP.
科学研究应用
EPP has been extensively studied for its potential pharmacological applications. It has been shown to exhibit significant antioxidant activity and has been proposed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. EPP has also been shown to exhibit antitumor activity and has been proposed as a potential anticancer agent.
属性
IUPAC Name |
2-ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-12-14(4-5-15(16)22)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12,22H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAAONVCNWGILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)
![3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5885243.png)

![2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5885255.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B5885296.png)

![1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5885328.png)
![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)
![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)